(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate
Overview
Description
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate, also known as MPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPP is a synthetic compound that is commonly used as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in biological systems.
Mechanism of Action
The mechanism of action of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate involves the oxidation of the vinyl group by ROS, which results in the formation of a highly fluorescent product. The fluorescence of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate is proportional to the concentration of ROS, and it can be detected and imaged using fluorescence microscopy or spectroscopy. (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate has been shown to be highly specific for detecting ROS, and it does not interfere with other cellular components or processes.
Biochemical and Physiological Effects:
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate has been shown to have minimal toxicity and low interference with cellular processes, making it a safe and reliable tool for studying ROS in biological systems. The use of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate has led to the discovery of new biological functions and pathological roles of ROS, such as their involvement in cancer, cardiovascular diseases, and neurodegenerative disorders. (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate has also been used to study the effects of antioxidants and ROS scavengers on cellular ROS levels and their protective effects against oxidative stress.
Advantages and Limitations for Lab Experiments
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate has several advantages for lab experiments, such as its high sensitivity and selectivity for detecting ROS, its minimal toxicity and interference with cellular processes, and its compatibility with various imaging techniques. However, (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate also has some limitations, such as its dependence on the cellular microenvironment and the potential for false-positive results due to the presence of other fluorescent molecules or autofluorescence.
Future Directions
There are several future directions for research on (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate and its applications in scientific research. One direction is to develop new derivatives of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate with improved sensitivity, selectivity, and compatibility with different imaging techniques. Another direction is to explore the potential applications of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate in studying other biological processes and pathological conditions, such as inflammation, apoptosis, and aging. Additionally, the development of new techniques for detecting and imaging ROS in vivo using (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate could have significant implications for understanding the roles of ROS in health and disease.
Scientific Research Applications
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate has been widely used as a fluorescent probe for detecting and imaging ROS in biological systems. ROS are highly reactive molecules that play important roles in various physiological and pathological processes, such as cell signaling, inflammation, and oxidative stress. The detection and imaging of ROS are crucial for understanding their biological functions and pathological roles. (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate is a highly sensitive and selective probe for detecting ROS, and it has been used to study ROS in various biological systems, such as cells, tissues, and organs.
properties
IUPAC Name |
[2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenyl] 1,3-benzodioxole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-25-20-12-16(3-2-15-8-10-23-11-9-15)4-6-19(20)28-22(24)17-5-7-18-21(13-17)27-14-26-18/h2-13H,14H2,1H3/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTXSISMOPYQJO-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC=NC=C2)OC(=O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC=NC=C2)OC(=O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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